

# Fostriecin structure and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fostriecin*

Cat. No.: *B016959*

[Get Quote](#)

An In-depth Technical Guide to **Fostriecin**: Structure, Chemical Properties, and Mechanism of Action

## Introduction

**Fostriecin**, also known as CI-920, is a polyketide-derived natural product first isolated from the soil bacterium *Streptomyces pulveraceus*.<sup>[1]</sup> It is a phosphate monoester that has garnered significant interest in the scientific community for its potent antitumor properties.<sup>[2]</sup> Initially, its cytotoxic effects were attributed to the inhibition of topoisomerase II.<sup>[3]</sup> However, subsequent research revealed that **Fostriecin** is a highly potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), which are key regulators of cellular processes.<sup>[2]</sup> This discovery has established **Fostriecin** as a valuable tool for studying serine/threonine phosphatase signaling and as a lead compound in the development of novel anticancer therapeutics.<sup>[2][4]</sup> Phase I clinical trials were initiated but were halted due to challenges with the compound's stability and purity, highlighting the need for a deeper understanding of its chemical properties.<sup>[5][6]</sup>

## Chemical Structure and Core Properties

**Fostriecin** possesses a unique and complex chemical structure, featuring a phosphate ester, an  $\alpha,\beta$ -unsaturated lactone, and a conjugated (Z,Z,E)-triene system.<sup>[1][6]</sup>

Identifier	Value
IUPAC Name	[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate
Molecular Formula	C <sub>19</sub> H <sub>27</sub> O <sub>9</sub> P
Molecular Weight	430.39 g/mol
CAS Number	87810-56-8
Synonyms	CI-920, PD 110161, NSC 339638, Phosphotrienin

## Chemical Properties

The chemical properties of **Fostriecin** are critical to its biological activity and present challenges for its development as a therapeutic agent.

Property	Value/Description
Solubility	Soluble in water up to 100 mM.[7]
Calculated LogP (XLogP3)	-0.5
Stability	Optimal stability in aqueous buffered solutions at pH 6.5.[7] The inhibitory activity is significantly reduced upon brief exposure to acidic (pH < 5.5) or basic (pH > 7.5) conditions. [8] The phosphate ester is susceptible to hydrolysis, and the conjugated triene system is also a source of instability.[6][7]
pKa	While specific pKa values are not readily available in the cited literature, the phosphate monoester group is expected to have two pKa values, contributing to the molecule's charge at physiological pH. The compound's instability outside of a narrow pH range suggests the importance of maintaining the correct ionization state for both stability and activity.
Appearance	White powder.[7]

## Mechanism of Action and Signaling Pathways

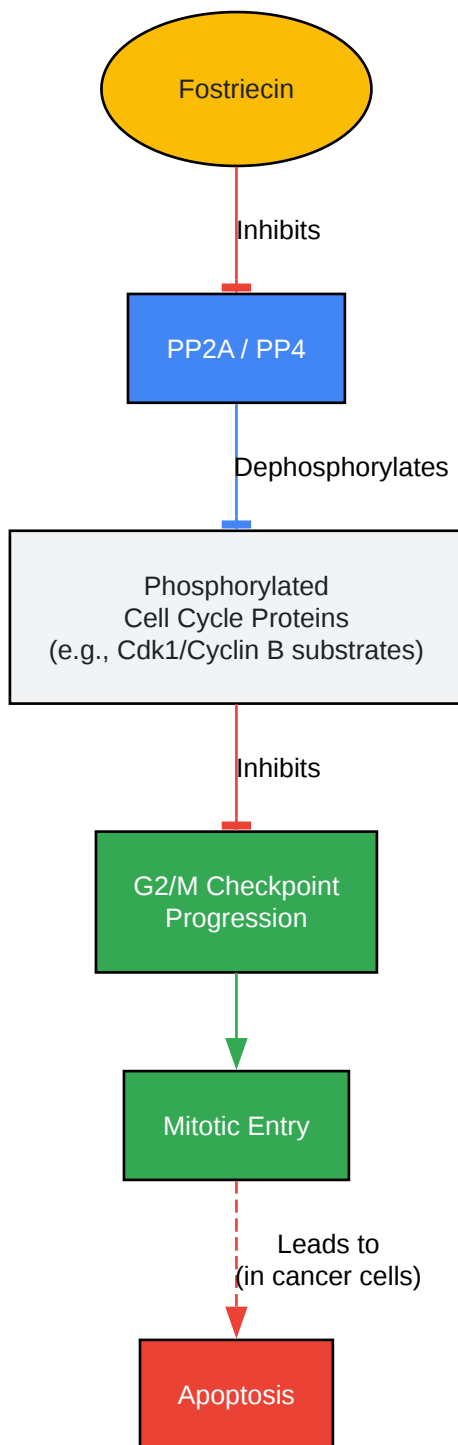
**Fostriecin's** primary mechanism of action is the potent and selective inhibition of the catalytic subunits of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[9][10] These serine/threonine phosphatases are crucial for regulating a multitude of cellular signaling pathways.

**Fostriecin** exhibits high selectivity for PP2A and PP4 over other phosphatases.[8] Its inhibitory activity against topoisomerase II is significantly weaker.[3][5] The inhibition of PP2A and PP4 disrupts the dephosphorylation of key substrate proteins involved in cell cycle progression. This leads to the accumulation of phosphorylated proteins that drive the cell into premature mitosis, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis (programmed cell death).[10][11]

Target Enzyme	IC <sub>50</sub> Value
Protein Phosphatase 2A (PP2A)	1.5 - 3.2 nM[1][9][10]
Protein Phosphatase 4 (PP4)	3 nM[9][10]
Protein Phosphatase 1 (PP1)	4 - 131 μM[1][3][10]
Topoisomerase II	40 μM[3][5][10]
Protein Phosphatase 2B (PP2B)	No apparent inhibition[1]

The following diagram illustrates the signaling pathway affected by **Fostriecin**.

## Fostriecin Mechanism of Action

[Click to download full resolution via product page](#)

**Fostriecin** inhibits PP2A/PP4, leading to cell cycle arrest and apoptosis.

## Experimental Protocols

## Isolation and Purification

**Fostriecin** is a secondary metabolite produced by the fermentation of *Streptomyces pulveraceus*.<sup>[1]</sup> While specific, detailed industrial protocols are often proprietary, a general workflow for the isolation and purification of such natural products involves the following steps:

- **Fermentation:** Culturing of *Streptomyces pulveraceus* in a suitable nutrient-rich medium under controlled conditions (temperature, pH, aeration) to maximize the production of **Fostriecin**.
- **Extraction:** Separation of the biomass from the fermentation broth by centrifugation or filtration. The active compound is then extracted from the culture filtrate and/or the mycelial cake using an appropriate organic solvent.
- **Solvent Partitioning:** The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity, thereby enriching the fraction containing **Fostriecin**.
- **Chromatography:** The enriched fraction is further purified using a series of chromatographic techniques. This may include:
  - Adsorption chromatography (e.g., silica gel or alumina).
  - Size-exclusion chromatography.
  - High-Performance Liquid Chromatography (HPLC), often using reverse-phase columns, which is a critical step for obtaining highly pure **Fostriecin**.<sup>[7]</sup>
- **Crystallization/Lyophilization:** The final purified **Fostriecin** is obtained as a solid, typically a white powder, by crystallization or lyophilization.<sup>[7]</sup>

## Protein Phosphatase 2A Inhibition Assay (Radiometric)

This protocol is a generalized method for determining the inhibitory activity of **Fostriecin** against PP2A using a radiolabeled substrate.

Materials:

- Purified PP2A enzyme.

- **Fostriecin** stock solution (dissolved in an appropriate buffer, e.g., pH 6.5).
- [ $\gamma$ - $^{32}\text{P}$ ]ATP.
- Protein Kinase A (PKA) for substrate phosphorylation.
- Substrate protein (e.g., histone or phosphorylase a).
- Assay buffer (e.g., 40 mM PIPES pH 6.8, 7 mM  $\text{MgCl}_2$ , 0.1 mM EDTA, 5 mM dithiothreitol).  
[8]
- Trichloroacetic acid (TCA) for precipitation.
- Scintillation counter.

#### Protocol:

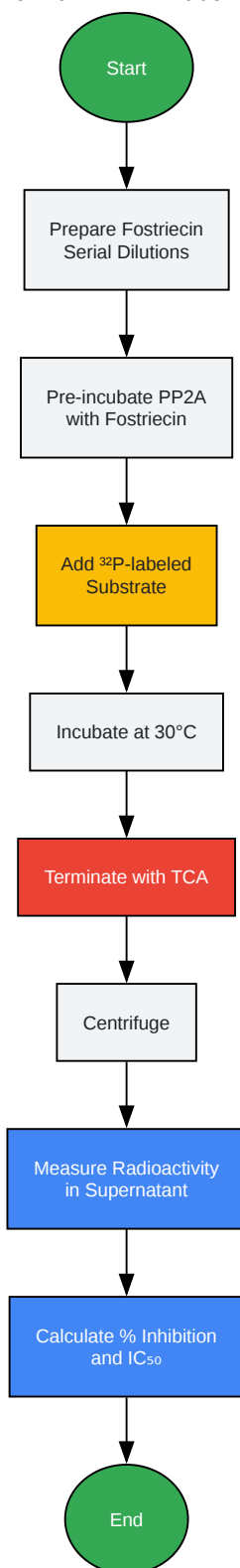
- **Substrate Preparation:** Prepare  $^{32}\text{P}$ -labeled phosphohistone by incubating histone with PKA and [ $\gamma$ - $^{32}\text{P}$ ]ATP.[8] Purify the radiolabeled substrate to remove unincorporated [ $\gamma$ - $^{32}\text{P}$ ]ATP.
- **Inhibitor Preparation:** Prepare serial dilutions of **Fostriecin** in the assay buffer to generate a range of concentrations for  $\text{IC}_{50}$  determination.
- **Pre-incubation:** In a microcentrifuge tube, add the purified PP2A enzyme to the assay buffer containing the desired concentration of **Fostriecin** (or vehicle control).[8] Allow this mixture to pre-incubate for approximately 10 minutes at  $30^\circ\text{C}$ .
- **Initiation of Reaction:** Start the phosphatase reaction by adding the  $^{32}\text{P}$ -labeled phosphohistone substrate to the enzyme-inhibitor mixture.[8]
- **Incubation:** Incubate the reaction mixture at  $30^\circ\text{C}$  for a defined period (e.g., 10-15 minutes), ensuring the reaction proceeds within the linear range.
- **Termination of Reaction:** Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the protein (substrate).
- **Quantification of Released Phosphate:** Centrifuge the tubes to pellet the precipitated protein. The supernatant, which contains the released  $^{32}\text{P}$ -inorganic phosphate, is carefully collected.

- **Measurement:** The amount of radioactivity in the supernatant is quantified using a scintillation counter.
- **Data Analysis:** The percentage of inhibition for each **Fostriecin** concentration is calculated relative to the control (no inhibitor). The  $IC_{50}$  value is then determined by plotting the percent inhibition against the logarithm of the **Fostriecin** concentration and fitting the data to a dose-response curve.

An alternative, non-radioactive colorimetric assay can also be employed using a substrate like p-nitrophenylphosphate (p-NPP), where the dephosphorylation product, p-nitrophenol, can be quantified spectrophotometrically at 405 nm.

The following diagram outlines the general workflow for the radiometric protein phosphatase inhibition assay.

## Workflow for PP2A Inhibition Assay



[Click to download full resolution via product page](#)

Generalized workflow for determining the IC<sub>50</sub> of **Fostriecin** against PP2A.

## Conclusion

**Fostriecin** is a powerful and highly selective inhibitor of PP2A and PP4, making it an invaluable research tool and a promising, albeit challenging, candidate for anticancer drug development. Its complex structure and sensitivity to pH and hydrolysis necessitate careful handling and formulation. The detailed understanding of its chemical properties, mechanism of action, and the protocols to assess its activity are essential for any researcher or drug development professional working with this potent natural product. Future work focusing on the synthesis of more stable and equally potent analogs could overcome the limitations that hindered its initial clinical development, potentially unlocking its full therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concise Synthesis of Fostriecin and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and ( $\beta$ 12– $\beta$ 13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fostriecin sodium salt | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 9. Fostriecin, PP2A and PP4 inhibitor (CAS 87860-39-7) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Fostriecin structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016959#fostriecin-structure-and-chemical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)